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Compound of Interest

Compound Name: Disperse Red 13

Cat. No.: B15557405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 13 (DR13), a synthetically produced azo dye, has garnered significant attention

beyond its traditional use in the textile industry. Its intriguing photophysical properties,

particularly its nonlinear optical (NLO) characteristics and reversible cis-trans

photoisomerization, have positioned it as a molecule of interest for advanced applications in

optical memory and switching devices. This technical guide provides an in-depth exploration of

the core photophysical properties of Disperse Red 13, offering a compilation of available data,

detailed experimental protocols, and a visual representation of the underlying processes.

Core Photophysical Parameters
The photophysical behavior of a dye is dictated by how it interacts with light. Key parameters

include its absorption and emission characteristics, the efficiency of light emission (quantum

yield), and the duration of its excited state (lifetime). While comprehensive data for Disperse
Red 13 remains somewhat scattered across scientific literature, this guide consolidates the

available information.

Spectral Properties
The absorption spectrum of a molecule reveals the wavelengths of light it preferentially absorbs

to move to a higher energy, or excited, state. Disperse Red 13 exhibits notable absorption in

both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. An absorbance

peak has been reported at 206 nm, with a more prominent peak in the visible region at
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approximately 503 nm.[1][2] The significant difference between these peaks suggests they

correspond to different electronic transitions within the molecule. The peak at 503 nm is

responsible for the dye's characteristic red color.

Information regarding the fluorescence emission of Disperse Red 13 is less prevalent in

publicly available literature. The emission spectrum, which illustrates the wavelengths of light

emitted as the molecule returns to its ground state, is a critical parameter for applications in

fluorescence-based technologies. Further experimental investigation is required to fully

characterize its emissive properties.

Table 1: Summary of Spectral Properties of Disperse Red 13

Property Value Notes

Absorption Maximum (λmax) 206 nm
Likely corresponds to a high-

energy electronic transition.[2]

Absorption Maximum (λmax) 503 nm
Corresponds to the visible

color of the dye.[1]

Emission Maximum (λem) Not Reported
Requires experimental

determination.

Molar Extinction Coefficient (ε) Not Reported
Requires experimental

determination.

Stokes Shift Not Reported
Requires determination of the

emission spectrum.

Quantum Yield and Excited-State Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence

process, representing the ratio of photons emitted to photons absorbed. The excited-state

lifetime (τ) is the average time the molecule spends in the excited state before returning to the

ground state. Both are crucial parameters for applications such as fluorescence imaging and

sensing. At present, specific quantitative data for the fluorescence quantum yield and excited-

state lifetime of Disperse Red 13 are not readily available in the scientific literature and warrant

experimental determination.
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Solvatochromism: The Influence of the Molecular
Environment
Solvatochromism is the phenomenon where the color of a substance changes with the polarity

of the solvent. This occurs because the solvent can differentially stabilize the ground and

excited electronic states of the dye molecule, thereby altering the energy gap between them.

Azo dyes, including Disperse Red 13, are known to exhibit solvatochromism.[3]

Disperse Red 13 is reported to be soluble in various organic solvents, including ethanol,

acetone, benzene, and tetrahydrofuran (THF).[4][5] The specific changes in the absorption and

emission spectra of Disperse Red 13 in response to varying solvent polarity (e.g., shifts in

λmax and λem) require systematic experimental investigation to fully understand its

solvatochromic behavior.

Nonlinear Optical Properties and
Photoisomerization
A key feature of Disperse Red 13 is its identity as a non-linear optical (NLO) material.[4] NLO

materials have optical properties that change with the intensity of incident light, making them

valuable for applications in photonics and optoelectronics. The NLO properties of Disperse
Red 13 are linked to its ability to undergo reversible cis-trans photoisomerization.[4]

The azo group (-N=N-) in Disperse Red 13 can exist in two geometric isomers: a more stable

trans form and a less stable cis form. Upon irradiation with light of a specific wavelength, the

molecule can switch from the trans to the cis configuration. This process can be reversed either

by irradiation with a different wavelength of light or thermally. This light-induced switching of

molecular geometry is the basis for its potential use in optical data storage and molecular

switches.

Experimental Protocols
To facilitate further research and characterization of Disperse Red 13, this section outlines

detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy
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This technique is used to measure the absorbance of a sample as a function of wavelength.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of

Disperse Red 13 in various solvents.

Materials:

Disperse Red 13

Spectrophotometer grade solvents (e.g., ethanol, methanol, DMSO, THF)

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

UV-Vis spectrophotometer

Procedure:

Stock Solution Preparation: Prepare a stock solution of Disperse Red 13 of a known

concentration (e.g., 1 mM) in a chosen solvent.

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of

concentrations (e.g., 1 µM to 50 µM).

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the

wavelength range to scan (e.g., 200-800 nm).

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and

record a baseline spectrum.

Sample Measurement: Record the absorption spectra for each of the diluted solutions of

Disperse Red 13.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).
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To determine the molar extinction coefficient (ε), plot absorbance at λmax versus

concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear

fit will be the molar extinction coefficient.

Preparation

Measurement Analysis

Prepare Stock Solution Perform Serial Dilutions

Measure SamplesSet up Spectrophotometer Measure Blank Identify λmax Plot Absorbance vs. Concentration Determine ε

Click to download full resolution via product page

Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy
This technique is used to measure the fluorescence emission of a sample.

Objective: To determine the emission maximum (λem) and relative fluorescence quantum yield

(ΦF) of Disperse Red 13.

Materials:

Disperse Red 13 solutions of known absorbance

A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

Quartz fluorescence cuvettes

Fluorometer

Procedure for Emission Spectrum:
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Prepare a dilute solution of Disperse Red 13 in a chosen solvent with an absorbance of ~0.1

at the excitation wavelength.

Set the excitation wavelength on the fluorometer to the λmax of Disperse Red 13.

Scan the emission wavelengths to obtain the fluorescence spectrum and identify the

emission maximum (λem).

Procedure for Relative Quantum Yield Determination:

Prepare solutions of both the Disperse Red 13 sample and a standard fluorophore in the

same solvent (if possible) with absorbances below 0.1 at the same excitation wavelength.

Measure the absorbance of both the sample and standard solutions at the excitation

wavelength.

Measure the integrated fluorescence intensity of both the sample and the standard under

identical experimental conditions (excitation wavelength, slit widths).

Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std

* (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:

ΦF is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent
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Sample Preparation

Measurement

Calculation

Prepare Sample & Standard Solutions
(Absorbance < 0.1)

Measure Absorbance Measure Integrated Fluorescence Intensity

Calculate Quantum Yield

Click to download full resolution via product page

Workflow for Relative Quantum Yield Determination.

Conclusion and Future Directions
Disperse Red 13 presents a compelling case for further investigation due to its established

nonlinear optical properties and potential for photo-switchable applications. While some

fundamental photophysical data, such as its absorption characteristics, are known, a

comprehensive understanding requires more detailed experimental work. Specifically, the

systematic characterization of its fluorescence properties (emission spectra, quantum yield,

and lifetime) across a range of solvents is crucial. Such data will not only provide a more

complete picture of its photophysical behavior but also enable the rational design of novel

materials and devices that harness its unique light-matter interactions. The experimental

protocols outlined in this guide provide a framework for researchers to undertake these critical

investigations and unlock the full potential of Disperse Red 13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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